(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,2,4-triazole with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the methanamine group . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridazines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine involves its interaction with specific molecular targets such as c-Met and Pim-1 kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cancer cell growth and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol: Another derivative with similar structural features but different functional groups, leading to varied biological activities.
6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline: A compound with additional fluorine and quinoline groups, enhancing its pharmacokinetic properties.
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]: Contains phenyl groups, which may influence its interaction with biological targets.
Uniqueness
(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine stands out due to its specific methanamine group, which can be further modified to enhance its biological activity and selectivity. Its dual inhibition of c-Met and Pim-1 kinases is particularly noteworthy, as it offers a targeted approach to cancer therapy .
Properties
IUPAC Name |
(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-5-2-3-6-9-10-7(4-8)12(6)11-5/h2-3H,4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNUBFPYCZSOLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2CN)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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